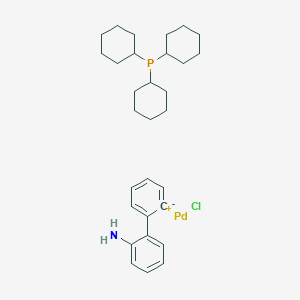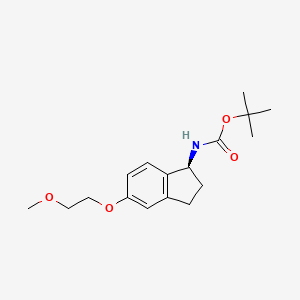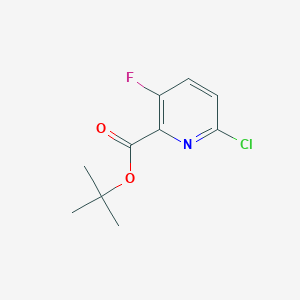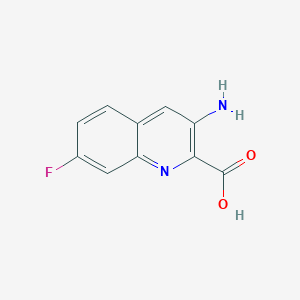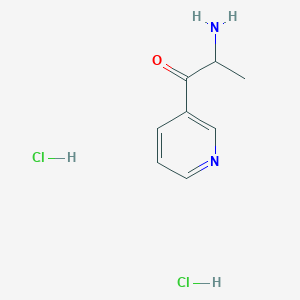
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a pyridyl group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia in methanol to form a condensate. This condensate is then reduced using a hydrogen reducing agent such as hydrogen or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridyl derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a building block for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
2-Amino-1-(3-pyridyl)ethanol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
3-Aminopyridine: A simpler compound with only an amino group attached to the pyridine ring.
2-Amino-1,5-naphthyridine: A compound with a similar amino group but a different ring structure.
Uniqueness: 2-Amino-1-(3-pyridyl)-1-propanone Dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12Cl2N2O |
|---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
2-amino-1-pyridin-3-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6(9)8(11)7-3-2-4-10-5-7;;/h2-6H,9H2,1H3;2*1H |
InChI Key |
YIZAPUNOARFHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CN=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


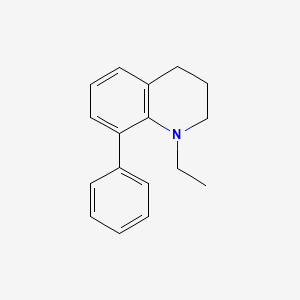
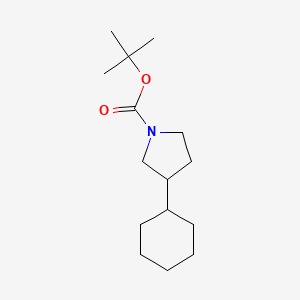
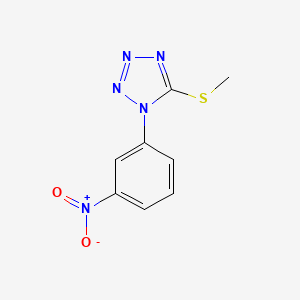
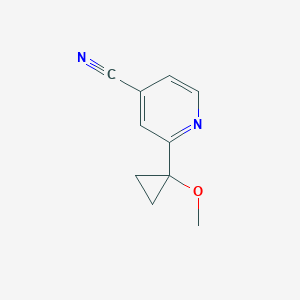

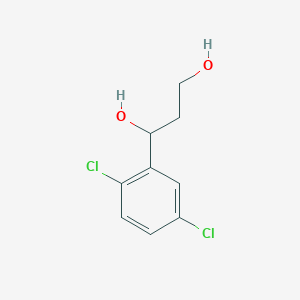

![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
